molecular formula C7H4ClNOS B2643446 2-Chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde CAS No. 2253629-48-8

2-Chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde

Cat. No.: B2643446
CAS No.: 2253629-48-8
M. Wt: 185.63
InChI Key: HUGPWZKQOBAUCF-UHFFFAOYSA-N
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Description

2-Chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde is a heterocyclic compound with the molecular formula C7H4ClNOS. It is characterized by a fused ring system containing both thiophene and pyrrole moieties, with a chlorine atom and an aldehyde functional group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorothiophene with a suitable pyrrole derivative in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. For example, it can inhibit lysine-specific demethylases, which play a role in gene regulation and are targets for cancer therapy . The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions with the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This makes it a versatile intermediate in the synthesis of various biologically active compounds and advanced materials .

Properties

IUPAC Name

2-chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNOS/c8-7-2-5-6(11-7)1-4(3-10)9-5/h1-3,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGPWZKQOBAUCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=C1SC(=C2)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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